N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine
CAS No.:
Cat. No.: VC16545815
Molecular Formula: C19H27BrN2O6
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H27BrN2O6 |
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Molecular Weight | 459.3 g/mol |
IUPAC Name | 6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Standard InChI Key | IBYVEZVZHJKJOU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a derivative of the natural amino acid L-lysine, modified with two protective groups:
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Boc Group (tert-butoxycarbonyl): Positioned at the alpha-amino group, this moiety protects the primary amine during peptide synthesis, preventing undesired side reactions .
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2-Bromo-Z Group (benzyloxycarbonyl with bromo substitution): Located at the epsilon-amino group, this group introduces a reactive bromine atom, enabling selective cross-linking or further functionalization.
The compound’s stereochemistry retains the L-configuration of natural lysine, ensuring compatibility with biological systems. Computational modeling of its three-dimensional structure reveals that the bromine atom’s electronegativity and the Boc group’s steric bulk influence its conformational flexibility and interaction with enzymes or synthetic catalysts.
Table 1: Key Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 483.33 g/mol | |
Protective Groups | Boc (alpha), 2-bromo-Z (epsilon) | |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Pathways and Optimization
The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves sequential protection and functionalization steps starting from L-lysine:
Step 1: Alpha-Amino Protection
L-lysine’s alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10), forming N-alpha-Boc-L-lysine .
Step 2: Epsilon-Amino Functionalization
The epsilon-amino group undergoes benzyloxycarbonyl (Z) protection followed by bromination. Reductive alkylation and bromination reactions are typically performed in a one-pot procedure to minimize intermediate isolation . For example, reductive methylation with formaldehyde and sodium cyanoborohydride introduces the methyl group, while subsequent bromination with (NBS) yields the 2-bromo-Z derivative .
Step 3: Purification and Characterization
The final product is purified via column chromatography or recrystallization and validated using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Applications in Peptide Science and Biotechnology
Peptide Synthesis and Cyclization
The bromine atom in N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine serves as a handle for site-specific modifications. In solid-phase peptide synthesis (SPPS), this compound enables:
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Cross-linking: Thiol- or amine-containing residues react with the bromo group to form cyclic peptides, enhancing structural stability .
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Bioconjugation: Fusion of peptides to fluorescent dyes, polymers, or other biomolecules via nucleophilic substitution.
Genetic Code Expansion
Engineered aminoacyl-tRNA synthetases incorporate this non-canonical amino acid into proteins during translation, allowing post-translational modifications such as fluorophore labeling or affinity tag installation.
Table 2: Representative Applications
Application | Mechanism | Outcome | Source |
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Cyclic Peptide Synthesis | Bromo-thiol cross-linking | Enhanced proteolytic resistance | |
Protein Labeling | Incorporation via genetic code expansion | Site-specific fluorescence tagging |
Analytical and Computational Characterization
Spectroscopic Analysis
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-NMR: Peaks at δ 1.40 ppm (Boc tert-butyl) and δ 7.20–7.50 ppm (aromatic protons from Z group) confirm successful protection .
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HPLC: Retention time shifts correlate with purity levels >95%, critical for synthetic reproducibility.
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s reactivity in different solvents, guiding optimal reaction conditions for downstream applications .
Challenges and Future Directions
While N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is indispensable in peptide engineering, challenges persist:
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Synthetic Complexity: Multi-step synthesis requires precise control to avoid deprotection or side reactions .
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Cost-Efficiency: Scaling up production remains costly due to expensive bromination reagents .
Future research may focus on streamlining synthesis via enzymatic catalysis or developing novel derivatives with enhanced reactivity.
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